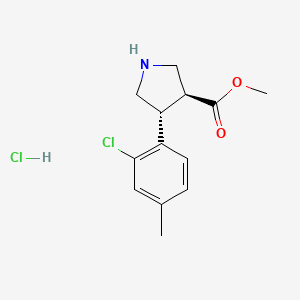

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

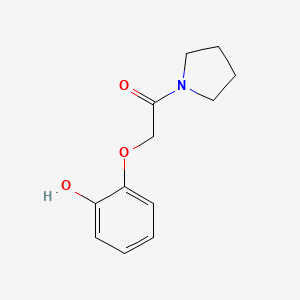

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO2 and its molecular weight is 290.18. The purity is usually 95%.

BenchChem offers high-quality Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement and Anxiolytic Activity

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride is a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands. This compound has demonstrated positive effects in both rodent and primate models of cognitive enhancement. It also exhibits anxiolytic activity in rodent models. The compound's profile across several measures of cholinergic channel function both in vitro and in vivo, combined with its favorable oral bioavailability, makes it a candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).

Structural Characterization and Chemical Analysis

The compound has been involved in studies focusing on the structural characterization and analysis of related chlorinated compounds. For example, research on hydroxytrichloropicolinic acids has utilized similar compounds to demonstrate the effectiveness of the one-bond chlorine-isotope effect in 13C NMR spectra. This aids in identifying chlorinated carbons, providing an additional tool for solving structural problems in chlorinated compounds (Irvine et al., 2008).

Synthesis and Characterization of Heterocycles

The synthesis and characterization of heterocycles, such as the preparation of novel 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones, are important applications. These processes involve the transformation of carbenium ions and are characterized using techniques like single crystal X-ray diffraction and NMR spectroscopy. The insights gained from these studies contribute to the development of new materials for various applications, including non-linear optics and drug development (Murthy et al., 2017).

Application in Organic Synthesis

This compound is also relevant in the field of organic synthesis. For instance, the preparation of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and their derivatives involves reactions with this compound. Such studies are significant in the development of new synthetic pathways and the discovery of novel organic compounds (Krutošíková et al., 2001).

Extraction and Separation Studies

The compound plays a role in studies related to the extraction and separation of pyridine derivatives. Research in this area, such as the extraction of pyridine-3-carboxylic acid using various diluents, provides valuable insights into the optimization of extraction processes for industrial applications (Kumar & Babu, 2009).

Organocatalysis

Research on zwitterionic salts, which involves the use of compounds like methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride, explores their effectiveness as organocatalysts for transesterification reactions. Such studies contribute to the development of more efficient and environmentally friendly catalytic processes in organic chemistry (Ishihara et al., 2008).

Eigenschaften

IUPAC Name |

methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2.ClH/c1-8-3-4-9(12(14)5-8)10-6-15-7-11(10)13(16)17-2;/h3-5,10-11,15H,6-7H2,1-2H3;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMREIJJDYBFTE-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CNCC2C(=O)OC)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)

![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)